molecular formula C25H28N8O3 B1191832 PL225B

PL225B

Cat. No.: B1191832
Attention: For research use only. Not for human or veterinary use.
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Description

PL225B is an orally bioavailable small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R), a receptor tyrosine kinase implicated in tumor proliferation, apoptosis suppression, and oncogenic transformation . Preclinical studies highlight its selective binding to IGF-1R, which disrupts downstream signaling pathways (e.g., PI3K/AKT/mTOR), leading to tumor cell death in IGF-1R-overexpressing malignancies .

Clinical Development: A Phase 1 open-label, multicenter trial (NCT# undisclosed) evaluated this compound in patients with advanced refractory solid tumors. The study employed a modified accelerated titration design to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Key inclusion criteria emphasized controlled glucose metabolism (fasting glucose ≤125 mg/dL, HbA1c <6.5% in non-diabetic cohorts), reflecting efforts to mitigate metabolic side effects common to IGF-1R inhibitors .

Properties

Molecular Formula

C25H28N8O3

Appearance

Solid powder

Synonyms

PL225B;  PL-225B;  PL 225B.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological and Clinical Profiles

Parameter PL225B Class Benchmarks
Target Selectivity High selectivity for IGF-1R; minimal cross-reactivity with insulin receptor Some inhibitors (e.g., OSI-906) show IGF-1R/IR dual inhibition, increasing hyperglycemia risk
Administration Oral bioavailability Monoclonal antibodies (e.g., Figitumumab) require intravenous infusion
MTD Under evaluation (Phase 1 trial design: 100% dose escalation in accelerated phase) Linsitinib: MTD ~450 mg/day; Cixutumumab: MTD not established (discontinued in Phase 3)
Key Toxicities Dose-dependent hyperglycemia (managed via strict inclusion criteria) Frequent hyperglycemia (e.g., 40–60% in Linsitinib trials) and fatigue
Development Stage Phase 1 (dose escalation ongoing) Several agents discontinued due to efficacy/safety concerns (e.g., Figitumumab)

Advantages of this compound

  • Oral Administration : Eliminates need for infusion centers, improving patient compliance .
  • Metabolic Safety : Rigorous glucose monitoring in trials suggests better glycemic control compared to dual IGF-1R/IR inhibitors .
  • Efficient Dose Escalation : Modified accelerated titration design may expedite MTD determination versus traditional 3+3 designs .

Limitations and Challenges

  • Uncertain Efficacy : Phase 1 data focus on safety; antitumor activity in IGF-1R-driven tumors remains unproven .

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